[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine
Description
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine is a pyridine derivative featuring a methanamine group (-CH2NH2) at the 2-position of the pyridine ring and a 1,1-difluoroethyl (-CF2CH3) substituent at the 5-position.
Properties
IUPAC Name |
[5-(1,1-difluoroethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-8(9,10)6-2-3-7(4-11)12-5-6/h2-3,5H,4,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSZNDAVECLNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CN)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377034-83-6 | |
| Record name | [5-(1,1-difluoroethyl)pyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine typically involves the reaction of 2-chloropyridine with difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Key Chemical Data (Inferred from Structural Analogs):
- Molecular Formula : C8H10F2N2
- Molecular Weight : 172.18 g/mol
- SMILES : NCc1ncccc1C(F)(F)C
The 1,1-difluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for central nervous system (CNS) drug development where blood-brain barrier penetration is critical .
Comparison with Structural Analogs
The following table compares [5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine with pyridin-2-ylmethanamine derivatives bearing different substituents at the 5-position.
Key Observations:
Substituent Effects on Lipophilicity :
- The 1,1-difluoroethyl group in the target compound increases logP compared to polar substituents like imidazole or sulfonyl, favoring membrane permeability .
- Ethylsulfonyl and triazole groups significantly reduce lipophilicity due to their polarity and hydrogen-bonding capacity .
This contrasts with imidazole and triazole substituents, which can participate in π-π stacking and coordinate metal ions .
Biological Relevance :
- Imidazole/triazole derivatives () are often used in targeting nucleic acids or enzymes due to their heterocyclic binding motifs.
- The ethylsulfonyl group () is common in protease inhibitors, where sulfonamides act as electrophilic warheads.
- The 1,1-difluoroethyl group’s metabolic stability suggests utility in prolonged-action therapeutics, though direct biological data for the target compound is absent in the evidence .
Synthetic Accessibility :
A. Coordination Chemistry ():
Pyridylmethanamine derivatives like N4Py (1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine) are used in nonheme iron complexes. The target compound’s fluorine substituents could alter ligand field strength and redox properties compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for [5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine, and how are reaction conditions optimized?
- Methodology : A key synthesis involves reacting 2-chloromethyl-5-(1,1-difluoroethyl)pyridine with ammonia or amine sources under controlled pressure and temperature (e.g., 80–100°C, anhydrous conditions). Optimized yields (>70%) are achieved using continuous flow reactors for scalability and advanced purification techniques like column chromatography or recrystallization .
- Critical Parameters : Solvent choice (e.g., THF or DMF), reaction time (12–24 hours), and stoichiometric ratios (excess ammonia) are critical. Impurities from incomplete substitution are monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : H and C NMR confirm the pyridine ring substitution pattern and difluoroethyl group integration. F NMR verifies the CF group presence.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]) at m/z 173.08, with fragmentation patterns confirming structural integrity.
- FT-IR : Peaks at 3350 cm (N-H stretch) and 1120 cm (C-F stretch) validate functional groups .
Q. How does the difluoroethyl group at the 5-position influence the compound’s lipophilicity and reactivity?
- Lipophilicity : The CF group increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability. This is calculated via HPLC-based logP assays or computational tools like Molinspiration .
- Reactivity : The electron-withdrawing CF group deactivates the pyridine ring toward electrophilic substitution but facilitates nucleophilic reactions at the methanamine group (e.g., Schiff base formation with aldehydes) .
Advanced Research Questions
Q. What evidence supports the interaction of this compound with serotonergic receptors (e.g., 5-HT1A)?
- In Vitro Studies : Radioligand binding assays (e.g., H-8-OH-DPAT displacement) show IC values <100 nM for 5-HT1A. Functional assays (cAMP inhibition) confirm partial agonism .
- In Vivo Validation : Rodent behavioral tests (e.g., forced swim test) demonstrate reduced immobility time, indicating antidepressant-like effects. Dose-dependent effects are observed at 10–30 mg/kg (i.p.) .
Q. How do structural modifications (e.g., positional isomerism) affect biological activity?
- SAR Insights :
- 5-Position CF vs. 6-Position : The 5-isomer exhibits 3-fold higher 5-HT1A binding affinity than the 6-isomer due to steric alignment with receptor pockets.
- Methanamine Substitution : Replacing NH with methyl groups reduces activity, highlighting the amine’s role in H-bonding interactions .
- Data Table :
| Compound | 5-HT1A IC (nM) | LogP |
|---|---|---|
| 5-CF isomer | 78 ± 5 | 1.8 |
| 6-CF isomer | 245 ± 12 | 1.7 |
Q. Can this compound act as a ligand in transition metal complexes?
- Coordination Chemistry : The methanamine group binds to metals (e.g., Fe, Cu) via the NH lone pair, forming octahedral complexes. Stability constants (logβ ≈ 4.5–5.0) are determined via potentiometric titrations. Applications include catalytic systems for oxidation reactions .
Q. What computational methods predict off-target interactions or metabolic pathways?
- Docking Studies : AutoDock Vina or Schrödinger Suite models predict affinity for CYP450 isoforms (e.g., CYP3A4), suggesting hepatic metabolism.
- ADMET Prediction : SwissADME estimates moderate BBB penetration (BBB score = 0.55) and high microsomal stability (>60% remaining after 1 hour) .
Methodological Challenges
Q. How is this compound quantified in biological matrices?
- LC-MS/MS : A C18 column with gradient elution (0.1% formic acid in HO/MeCN) achieves LOD 0.1 ng/mL. Collision cross-section (CCS) data (predicted 135.4 Ų for [M+H]) aid in peak identification via ion mobility spectrometry .
Q. What strategies mitigate stability issues during storage?
- Storage Conditions : Lyophilized samples stored at -20°C in amber vials under argon show >95% purity after 6 months. In solution, pH 6–7 buffers (e.g., PBS) prevent degradation via hydrolysis .
Contradictions and Open Questions
- Receptor Specificity : While highlights 5-HT1A activity, no data exists for other serotonin subtypes (e.g., 5-HT2A), necessitating broad-spectrum binding assays .
- In Vivo Efficacy vs. Toxicity : Preliminary rodent studies lack chronic toxicity profiles (e.g., hepatotoxicity), requiring OECD 452-compliant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
